2-Amino-3,5-difluorophenol
CAS No.: 163733-98-0
Cat. No.: VC21089152
Molecular Formula: C6H5F2NO
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163733-98-0 |
---|---|
Molecular Formula | C6H5F2NO |
Molecular Weight | 145.11 g/mol |
IUPAC Name | 2-amino-3,5-difluorophenol |
Standard InChI | InChI=1S/C6H5F2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |
Standard InChI Key | XSPAAWOCEBWDOM-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1O)N)F)F |
Canonical SMILES | C1=C(C=C(C(=C1O)N)F)F |
Introduction
Basic Identification and Structural Properties
2-Amino-3,5-difluorophenol is a fluorinated aromatic compound with distinct chemical characteristics. Table 1 presents the key identification parameters of this compound.
Table 1: Identification Parameters of 2-Amino-3,5-difluorophenol
Parameter | Value |
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CAS Number | 163733-98-0 |
Molecular Formula | C₆H₅F₂NO |
Molecular Weight | 145.11 g/mol |
IUPAC Name | 2-amino-3,5-difluorophenol |
Synonyms | 2,4-Difluoro-6-hydroxyaniline; Phenol, 2-amino-3,5-difluoro- (9CI) |
MDL Number | MFCD03094490 |
InChI Key | XSPAAWOCEBWDOM-UHFFFAOYSA-N |
SMILES | Fc1cc(O)c(c(c1)F)N |
The structural arrangement of 2-Amino-3,5-difluorophenol features a benzene ring with a hydroxyl group at position 1, an amino group at position 2, and fluorine atoms at positions 3 and 5 . This specific arrangement of functional groups contributes to its unique chemical properties and reactivity patterns.
Physical and Chemical Properties
Physical Characteristics
2-Amino-3,5-difluorophenol appears as a solid powder, typically white to off-white in color . The physical properties of this compound are summarized in Table 2.
Table 2: Physical Properties of 2-Amino-3,5-difluorophenol
Property | Value |
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Physical State | Solid powder |
Color | White to almost white |
Solubility | Limited solubility in water; soluble in most organic solvents |
XLogP3 | 1.1 |
Complexity | 122 |
Hydrogen Bond Acceptor Count | 4 |
Hydrogen Bond Donor Count | 2 |
Heavy Atom Count | 10 |
Chemical Characteristics
The presence of both amino and fluorine groups in 2-Amino-3,5-difluorophenol creates interesting chemical behavior. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, influencing the reactivity of the compound. The amino group, conversely, serves as an electron-donating group, creating a push-pull electronic effect within the molecule.
This compound exhibits several key structural features that influence its chemical behavior:
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The hydroxyl group can participate in hydrogen bonding and deprotonation reactions
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The amino group can undergo various transformations, including oxidation and substitution reactions
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The fluorine atoms enhance stability and modify the electronic properties of the aromatic system
Chemical Reactivity
The reactivity of 2-Amino-3,5-difluorophenol is largely governed by its functional groups. Based on the properties of similar compounds, several reaction types can be anticipated:
Amino Group Reactions
The amino group in 2-Amino-3,5-difluorophenol can undergo various transformations:
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Oxidation reactions: The amino group can be oxidized to form nitro derivatives, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide
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Diazotization: The amino group can be converted to a diazonium salt, which serves as an intermediate for further transformations
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Acylation and alkylation: The amino group can react with acyl chlorides or alkyl halides to form corresponding amides or secondary amines
Hydroxyl Group Reactions
The phenolic hydroxyl group can participate in several reaction types:
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Esterification: Formation of esters through reaction with carboxylic acids or acid chlorides
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Etherification: Conversion to ethers via Williamson ether synthesis or related methods
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Oxidation: Under appropriate conditions, the hydroxyl group can be oxidized
Fluorine-Related Reactivity
The fluorine atoms in 2-Amino-3,5-difluorophenol modify the electronic properties of the aromatic ring and can participate in:
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Substitution reactions: Under specific conditions, the fluorine atoms can be replaced by other nucleophiles
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Metal-catalyzed coupling reactions: The C-F bonds can participate in certain coupling reactions, though often requiring specialized catalysts
Applications and Research Significance
Synthetic Applications
2-Amino-3,5-difluorophenol serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex structures. Its unique substitution pattern makes it useful for:
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Building blocks in pharmaceutical synthesis
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Preparation of specialized fluorinated materials
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Development of research probes for biochemical studies
Parameter | Information |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection |
Storage Recommendations | Keep in dark place, inert atmosphere, room temperature |
Proper personal protective equipment should be used when handling this compound, including gloves, eye protection, and appropriate respiratory protection . The compound should be stored in a dark place under inert atmosphere at room temperature to prevent degradation .
Comparison with Related Compounds
2-Amino-3,5-difluorophenol shares structural similarities with several other fluorinated compounds, each with distinct properties and applications. Table 4 presents a comparison with related compounds.
Table 4: Comparison of 2-Amino-3,5-difluorophenol with Related Compounds
This comparison highlights how subtle structural differences among these fluorinated compounds result in distinct chemical properties and applications. The specific positioning of functional groups significantly influences reactivity patterns and potential uses in research and industrial applications.
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